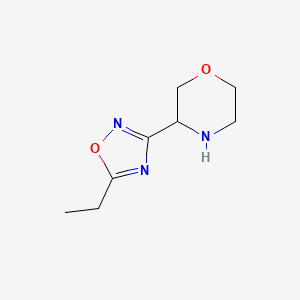

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine |

InChI |

InChI=1S/C8H13N3O2/c1-2-7-10-8(11-13-7)6-5-12-4-3-9-6/h6,9H,2-5H2,1H3 |

InChI Key |

CQXLOOPRZVDPQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NO1)C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Ethyl 1,2,4 Oxadiazol 3 Yl Morpholine

General Strategies for 1,2,4-Oxadiazole (B8745197) Ring Formation Applied to the Compound's Core

The formation of the 1,2,4-oxadiazole ring is a cornerstone in the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine. Several reliable methods have been developed for the construction of this heterocycle, primarily involving cyclization reactions.

Cyclization Reactions Involving Nitriles and Amidoximes in Oxadiazole Synthesis

A prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. In the context of synthesizing the target compound, this would involve the reaction of a morpholine-derived amidoxime with an ethyl-containing acylating agent. The general mechanism involves the O-acylation of the amidoxime, followed by a cyclization-dehydration cascade to yield the 1,2,4-oxadiazole ring.

The reaction conditions for this transformation can be varied. For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in a suitable solvent such as dichloromethane (B109758) can facilitate the reaction between an amidoxime and a carboxylic acid at temperatures ranging from 0 to 30°C, followed by heating to promote cyclization. rsc.org Alternatively, the acylation can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine. nih.gov

A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature has been reported using amidoximes and carboxylic acid esters in a superbase medium of NaOH/DMSO, offering a simpler purification protocol. nih.gov

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| Amidoxime | Carboxylic acid | EDC.HCl, Dichloromethane, 0-30°C then 110°C | 1,2,4-Oxadiazole | rsc.org |

| Amidoxime | Acyl chloride | Pyridine | 1,2,4-Oxadiazole | nih.gov |

| Amidoxime | Carboxylic acid ester | NaOH/DMSO | 1,2,4-Oxadiazole | nih.gov |

| Amidoxime | Anhydride | NaOH/DMSO | 1,2,4-Oxadiazole | nih.gov |

Oxidative Cyclization Approaches to the 1,2,4-Oxadiazole Moiety

Oxidative cyclization presents an alternative route to the 1,2,4-oxadiazole ring. These methods often involve the formation of a key bond through an oxidation step. One such approach is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. nih.gov This method is tolerant of a range of alkyl, aryl, and heteroaryl substrates. nih.gov

Another strategy involves the oxidative cyclization of N-acyl amidines. The use of N-bromosuccinimide (NBS) as a promoter for the oxidative cyclization of N-acyl amidines in ethyl acetate (B1210297) at room temperature can afford substituted 1,2,4-oxadiazoles in high yields. nih.gov The reaction is believed to proceed through the formation of an N-brominated intermediate, followed by N–O bond formation via dehydrobromination. nih.gov Similarly, oxidants like iodine in the presence of a base can be used for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov

Electrochemical methods also provide a means for oxidative cyclization. Anodic oxidation of N-benzyl amidoximes can generate an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer and intramolecular cyclization to form the 1,2,4-oxadiazole ring. acs.orgfigshare.com

| Starting Material | Oxidant/Reagent | Key Intermediate | Product | Reference |

| Amidoxime | DDQ | - | 1,2,4-Oxadiazole | nih.gov |

| N-Acyl amidine | NBS | N-brominated intermediate | 1,2,4-Oxadiazole | nih.gov |

| N-Benzyl amidoxime | I2/Base | N-halogenated derivative | 1,2,4-Oxadiazole | nih.gov |

| N-Benzyl amidoxime | Anodic oxidation | Iminoxy radical | 1,2,4-Oxadiazole | acs.orgfigshare.com |

[3+2] Cycloaddition Reactions for Oxadiazole Ring Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, of nitrile oxides with nitriles is a fundamental method for the construction of the 1,2,4-oxadiazole ring. nih.govresearchgate.net This reaction involves the in situ generation of a nitrile oxide, which then reacts with a nitrile to form the heterocyclic ring. researchgate.net However, this method can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization. oup.com

To overcome these limitations, catalysts can be employed. For example, a platinum(IV) catalyst has been shown to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. oup.com Another approach involves a visible-light-mediated [3+2] cycloaddition of 2H-azirines with nitrosoarenes, catalyzed by an organic dye photoredox catalyst, to yield 2,3,5-trisubstituted-1,2,4-oxadiazoles. oup.com

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Nitrile oxide | Nitrile | Platinum(IV) catalyst | 1,2,4-Oxadiazole | oup.com |

| 2H-Azirine | Nitrosoarene | Organic dye photoredox catalyst, visible light | 1,2,4-Oxadiazole | oup.com |

Approaches to Morpholine (B109124) Ring Construction and Stereoselective Functionalization

The synthesis of the morpholine ring, particularly with substitution, requires strategic planning to control stereochemistry and achieve desired functionality.

Intramolecular Reductive Etherification for Substituted Morpholine Rings

Intramolecular reductive etherification is a powerful strategy for the stereoselective synthesis of C-substituted morpholine derivatives. nih.govfigshare.com This method typically involves the cyclization of a keto alcohol precursor. An efficient synthesis of various substituted morpholines has been developed using an indium(III)-catalyzed intramolecular reductive etherification, which demonstrates good to excellent yields and high diastereoselectivity. oup.com This approach is compatible with a broad range of functional groups. oup.com

The keto alcohol precursors can be synthesized from corresponding amino alcohols and α-bromoketones. oup.com The stereoselectivity of the cyclization allows for the controlled formation of specific isomers of substituted morpholines. nih.govfigshare.com

| Precursor | Catalyst | Key Transformation | Product | Reference |

| Keto alcohol | Indium(III) | Intramolecular reductive etherification | Substituted morpholine | oup.com |

Diverse Cyclization Reactions for Morpholine Derivative Synthesis

A variety of other cyclization reactions are employed for the synthesis of morpholine derivatives. One common approach is the annulation of 1,2-amino alcohols. For instance, the reaction of 1,2-amino alcohols with chloroacetyl chloride or related carboxylic ester derivatives containing a leaving group alpha to the carbonyl is a widely used method.

Palladium-catalyzed carboamination is another key strategy for the synthesis of substituted morpholines. This reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov This method also provides access to fused bicyclic morpholines and other substitution patterns. nih.gov

Copper-promoted oxyamination of alkenes offers a direct route to 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov Furthermore, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. acs.org

| Starting Materials | Reagents/Catalyst | Reaction Type | Product | Reference |

| 1,2-Amino alcohol and Chloroacetyl chloride | - | Annulation | Morpholine derivative | |

| Substituted ethanolamine and Aryl/Alkenyl bromide | Palladium catalyst | Carboamination | Substituted morpholine | nih.gov |

| β-hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate | Oxyamination | 2-Aminomethyl morpholine | nih.gov |

| Imine and Alkene | Photocatalyst, Lewis acid, Brønsted acid | Diastereoselective annulation | Substituted morpholine | acs.org |

Strategic Derivatization at the Morpholine Nitrogen Atom

The secondary amine of the morpholine ring presents a key site for strategic derivatization, allowing for the introduction of the 1,2,4-oxadiazole heterocycle. A common and effective method for this is nucleophilic substitution, where the morpholine nitrogen acts as a nucleophile, attacking an electrophilic carbon on a pre-functionalized 1,2,4-oxadiazole.

One plausible synthetic route involves the reaction of morpholine with a 3-haloalkyl-5-ethyl-1,2,4-oxadiazole, such as 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole. In this reaction, the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming a new carbon-nitrogen bond. This type of reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, and in a suitable organic solvent.

A similar strategy has been reported for the synthesis of related compounds, for instance, the reaction of a 5-bromomethyl-1,2,4-oxadiazole derivative with morpholine in a mixture of methanol (B129727) and tetrahydrofuran. The reaction proceeds at a slightly elevated temperature (45°C) to afford the desired N-substituted morpholine derivative. This precedent suggests that a variety of solvents and bases can be employed to facilitate this key bond-forming reaction.

The table below summarizes representative conditions for the N-alkylation of morpholine with haloalkyl-heterocycles, which can be adapted for the synthesis of this compound.

| Electrophile | Nucleophile | Solvent(s) | Base | Temperature (°C) |

| 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | Morpholine | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature |

| 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole | Morpholine | Tetrahydrofuran (THF)/Methanol | Potassium Carbonate | 45 |

| 5-Ethyl-3-(tosyloxymethyl)-1,2,4-oxadiazole | Morpholine | Acetonitrile (MeCN) | Diisopropylethylamine (DIPEA) | 60 |

Convergent and Linear Synthesis Strategies for this compound

Linear Synthesis:

A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor. For instance, one could begin with morpholine and sequentially add the functionalities required to build the 1,2,4-oxadiazole ring. A hypothetical linear sequence could be:

Acylation of Morpholine: Reaction of morpholine with an appropriate acylating agent to introduce a precursor for the 3-position of the oxadiazole.

Amidoxime Formation: Conversion of a nitrile intermediate to an amidoxime.

Cyclization: Reaction of the morpholine-containing amidoxime with an ethyl-containing electrophile (e.g., ethyl propiolate or an ethyl-substituted acid chloride) to form the 1,2,4-oxadiazole ring.

Convergent Synthesis:

A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in a later step. For the synthesis of this compound, a convergent strategy would entail the separate synthesis of a morpholine-containing building block and a 5-ethyl-1,2,4-oxadiazole precursor, followed by their coupling.

A plausible convergent synthesis could involve:

Fragment 1 Synthesis: Preparation of a suitable morpholine-containing nucleophile or electrophile. An example would be the synthesis of a morpholine-derived amidoxime.

Fragment 2 Synthesis: Preparation of an ethyl-containing building block suitable for 1,2,4-oxadiazole formation, such as propionyl chloride or triethyl orthoformate.

Coupling and Cyclization: Reaction of the two fragments to form the final 1,2,4-oxadiazole ring. For example, the reaction of a morpholine-derived amidoxime with an ethyl-containing acylating agent.

The following table compares the key features of linear and convergent strategies for the synthesis of the target compound.

| Strategy | Advantages | Disadvantages |

| Linear | - Conceptually simple to plan. - May be necessary for certain complex structures. | - Often results in lower overall yields. - Less flexible for analog synthesis. |

| Convergent | - Generally leads to higher overall yields. - More efficient for producing a library of analogs. - Failures in one branch do not compromise the entire synthesis. | - May require more complex starting materials. - The final coupling step can be challenging. |

Optimization of Reaction Conditions and Yields in the Preparation of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of reagents, solvents, temperature, reaction time, and the use of catalysts.

The formation of the 1,2,4-oxadiazole ring is a critical step that can be optimized. The classical method involves the condensation of an amidoxime with a carboxylic acid derivative. Recent advancements have explored various activating agents and reaction conditions to improve the efficiency of this transformation. nih.gov

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve efficiency and reduce waste. For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, one-pot methods have been developed that start from amidoximes and carboxylic acid esters in a superbase medium (e.g., NaOH/DMSO) at room temperature. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 1,2,4-oxadiazoles can be significantly expedited using microwave heating, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods.

The table below presents a summary of different conditions that can be explored for the optimization of the 1,2,4-oxadiazole ring formation step.

| Method | Reagents | Solvent | Conditions | Advantages |

| Classical | Amidoxime, Acyl Chloride | Pyridine | Reflux | Well-established |

| One-Pot | Amidoxime, Carboxylic Acid Ester | DMSO | NaOH, Room Temperature | High efficiency, simple work-up nih.gov |

| Microwave | Amidoxime, Carboxylic Acid | DMF | Microwave irradiation, 120-150°C | Rapid reaction times, high yields |

| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | CH₂Cl₂ | Vilsmeier reagent, Triethylamine, Room Temperature | Mild conditions, good yields nih.gov |

Further optimization would involve screening different bases (e.g., organic vs. inorganic), solvents of varying polarity, and a detailed study of the reaction temperature and time to identify the optimal conditions for the specific synthesis of this compound.

Chemical Reactivity and Transformation Studies of 3 5 Ethyl 1,2,4 Oxadiazol 3 Yl Morpholine

Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and a labile O-N bond, which renders it susceptible to various rearrangements and nucleophilic attacks. chim.itosi.lv The carbon and nitrogen atoms within the ring exhibit both electrophilic and nucleophilic properties, contributing to its versatile reactivity. researchgate.net

Nucleophilic Substitution Patterns at C3 and C5 Positions of the Oxadiazole Ring

The carbon atoms at the C3 and C5 positions of the 1,2,4-oxadiazole ring are electrophilic, making them susceptible to nucleophilic attack. chim.it Generally, nucleophilic attacks are more prevalent than electrophilic substitutions on the oxadiazole ring due to its electron-deficient nature. chim.it The reactivity of these positions is significantly influenced by the nature of the substituents attached to them. The presence of electron-withdrawing groups enhances the electrophilicity of the C3 and C5 carbons. researchgate.net

Studies on various 1,2,4-oxadiazole derivatives have shown that the C5 position is often more reactive towards nucleophiles than the C3 position. chim.it However, nucleophilic substitution at the C3 position can occur, particularly when a good leaving group, such as a halogen, is present. For instance, 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic substitution at the C3 position. chim.it

| Position | Reactivity | Influencing Factors | Example Reaction Type |

| C3 | Less electrophilic than C5 | Presence of a good leaving group (e.g., Cl) | SNAr |

| C5 | More electrophilic than C3 | Enhanced by electron-withdrawing substituents | SNAr, ANRORC-like rearrangements |

Electrophilic Substitution Limitations and Aromaticity Considerations of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity. chim.itosi.lv This is due to the presence of two electronegative nitrogen atoms and an oxygen atom, which leads to an electron-deficient ring system. chemicalbook.com Consequently, the ring is highly resistant to electrophilic substitution reactions. The electron density at the carbon positions is low, making attacks by electrophiles unfavorable. chemicalbook.com The entire ring system tends to act as an electron-withdrawing group, which further deactivates it towards electrophilic attack. researchgate.net

Aromaticity Indices of 1,2,4-Oxadiazole:

I5: 39

IA: 48

These low aromaticity indices are consistent with the ring's propensity to undergo rearrangements and ring-opening reactions rather than electrophilic substitutions.

Ring Opening and Rearrangement Mechanisms (e.g., Boulton-Katritzky Rearrangement)

The inherent instability of the O-N bond in the 1,2,4-oxadiazole ring makes it prone to various thermal and photochemical rearrangements, often leading to the formation of more stable heterocyclic systems. chim.itosi.lv

One of the most significant rearrangement reactions for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement . chim.itosi.lv This thermally induced reaction involves an internal nucleophilic substitution. chim.it Specifically, a nucleophilic atom (Z) within a three-atom side chain attached to the C3 position of the oxadiazole ring attacks the electrophilic N(2) atom. chim.it This leads to the cleavage of the weak O-N bond, with the oxygen atom acting as a leaving group. chim.it The result is the formation of a new, more stable heterocyclic ring. chim.it

In the context of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine, while it does not possess the typical side chain for a classic Boulton-Katritzky rearrangement, related compounds with different side chains have been shown to undergo this transformation. For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been observed to be unstable and rearrange into spiropyrazolinium salts. nih.gov

Another important reaction type is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. This mechanism has been observed in reactions of 1,2,4-oxadiazoles with certain nucleophiles, leading to the formation of different heterocyclic structures. osi.lvresearchgate.net

Chemical Behavior of the Morpholine (B109124) Moiety

The morpholine ring in this compound is a saturated heterocycle containing both an amine and an ether functional group. wikipedia.org Its chemical behavior is primarily dominated by the reactions of the secondary amine.

Impact of Basicity and Protonation on the Morpholine Nitrogen

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it basic. wikipedia.org However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen through an inductive effect. wikipedia.orgpearson.com This makes the morpholine nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine (B6355638). wikipedia.org

When morpholine is treated with an acid, such as hydrochloric acid, the nitrogen atom is protonated, forming a morpholinium salt. wikipedia.org The resulting conjugate acid of morpholine is more acidic than that of piperidine, a consequence of the electron-withdrawing effect of the oxygen atom which helps to stabilize the positive charge on the protonated nitrogen. pearson.com The pKb of morpholine is 5.64. chemicalbook.com

| Compound | Key Structural Feature | Effect on Nitrogen Basicity |

| Morpholine | Contains an electronegative oxygen atom | Reduced basicity and nucleophilicity due to electron withdrawal |

| Piperidine | Lacks an electronegative atom in the ring | Higher basicity and nucleophilicity |

Reactions Involving the Morpholine Nitrogen and Ring

The morpholine moiety undergoes most of the chemical reactions typical for secondary amines. wikipedia.org The secondary amine group is the primary site of reactivity, while the ether functionality is generally inert. atamankimya.com

Common reactions involving the morpholine nitrogen include:

N-Alkylation: The nitrogen can react with alkylating agents. For example, the reaction of morpholine with dimethyl carbonate can yield N-methylmorpholine. asianpubs.org

Formation of Enamines: Morpholine is commonly used to generate enamines from ketones and aldehydes. atamankimya.com

Formation of Chloramines: Due to its reduced nucleophilicity, morpholine forms a stable chloramine. wikipedia.org

Acylation: The nitrogen can be acylated by reacting with acyl halides or anhydrides.

Nitrosation: Morpholine can undergo nitrosation to form N-nitrosomorpholine. chemicalbook.com

The morpholine ring is a versatile building block in organic synthesis and is a component of numerous bioactive molecules and approved drugs. nih.govnih.gov Its presence can improve pharmacokinetic properties of a molecule. nih.govacs.org

Intramolecular Interactions and Their Influence on Overall Reactivity

The reactivity of this compound is fundamentally governed by the interplay of intramolecular interactions and the inherent electronic properties of its constituent morpholine and 1,2,4-oxadiazole rings.

The linkage of the electron-donating morpholine ring to the electron-withdrawing 1,2,4-oxadiazole ring at the 3-position likely results in a significant electronic push-pull effect. This interaction can influence the electron density distribution across the entire molecule, potentially affecting the reactivity of both heterocyclic systems. The nitrogen atom of the morpholine ring can engage in resonance with the oxadiazole ring, which would further modulate the electronic properties.

Several types of non-covalent intramolecular interactions are expected to be present in this compound, influencing its conformation and reactivity:

Dipole-Dipole Interactions: Both the morpholine and 1,2,4-oxadiazole rings possess permanent dipoles. The interaction between these dipoles will influence the preferred orientation of the two rings relative to each other.

Hydrogen Bonding: While there are no strong intramolecular hydrogen bond donors, the nitrogen and oxygen atoms of both rings can act as hydrogen bond acceptors in the presence of suitable solvents or other molecules. nih.gov

The ethyl group at the 5-position of the oxadiazole ring will likely have a modest electron-donating effect through hyperconjugation, which could slightly modulate the reactivity of the oxadiazole ring.

Table 1: Summary of Intramolecular Interactions and Their Potential Effects

| Interaction Type | Involved Moieties | Potential Influence on Reactivity |

| Electronic Effects | Morpholine ring (electron-donating), 1,2,4-oxadiazole ring (electron-withdrawing) | Modulates electron density across the molecule, affecting sites of nucleophilic and electrophilic attack. |

| Dipole-Dipole Interactions | Morpholine and 1,2,4-oxadiazole rings | Influences the preferred three-dimensional conformation of the molecule. |

| Hydrogen Bonding (acceptor sites) | Nitrogen and oxygen atoms of both rings | Affects solubility and interactions with protic solvents and biological macromolecules. |

| Steric Hindrance | Ethyl group and morpholine ring | May influence the approach of reactants to the 1,2,4-oxadiazole ring. |

Investigating the Stability and Potential Degradation Pathways of the Compound in Varied Chemical Environments

The stability of this compound is contingent on the resilience of its morpholine and 1,2,4-oxadiazole rings to various chemical conditions, including pH, temperature, and enzymatic action.

Hydrolytic Stability:

The 1,2,4-oxadiazole ring is known to be susceptible to both acidic and basic hydrolysis, which typically leads to ring cleavage.

Acidic Conditions: In an acidic environment, the nitrogen atom of the 1,2,4-oxadiazole ring can be protonated. This protonation makes the ring more susceptible to nucleophilic attack by water, leading to the opening of the ring. The likely products of this degradation would be an amidoxime (B1450833) and ethyl acetate (B1210297).

Basic Conditions: Under basic conditions, the 1,2,4-oxadiazole ring can undergo nucleophilic attack by hydroxide (B78521) ions. This can also result in ring cleavage, producing a nitrile and a carbonate derivative. Generally, 3,5-disubstituted 1,2,4-oxadiazoles exhibit greater stability towards hydrolysis compared to monosubstituted ones. nih.gov

The morpholine ring is generally stable to hydrolysis. However, under harsh acidic conditions, protonation of the nitrogen could occur, potentially leading to subsequent reactions.

Thermal Stability:

The thermal stability of this compound will be largely determined by the 1,2,4-oxadiazole ring. While 3,5-diaryl-1,2,4-oxadiazoles are known for their thermal stability, prolonged heating at high temperatures can lead to decomposition. arkat-usa.org The decomposition of 1,2,4-oxadiazoles at elevated temperatures can result in the formation of nitriles and isocyanates. arkat-usa.org The morpholine moiety is relatively thermally stable.

Oxidative Stability:

The morpholine ring can be susceptible to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms. Oxidative degradation can lead to ring opening or the formation of various oxidized metabolites. The presence of the electron-withdrawing 1,2,4-oxadiazole ring may influence the susceptibility of the morpholine ring to oxidation.

Enzymatic Degradation:

In a biological context, the metabolic degradation of morpholine-containing compounds is a significant consideration. The morpholine ring can undergo various enzymatic transformations, including N-dealkylation, O-dealkylation, and oxidation. These metabolic pathways are important in determining the pharmacokinetic profile of morpholine-containing drugs. researchgate.net

Table 2: Potential Degradation Pathways of this compound

| Condition | Potential Degradation Pathway | Likely Products |

| Acidic Hydrolysis | Protonation of the 1,2,4-oxadiazole ring followed by nucleophilic attack of water and ring cleavage. | N-hydroxy-2-morpholin-3-yl-acetamidine and ethyl acetate. |

| Basic Hydrolysis | Nucleophilic attack of hydroxide on the 1,2,4-oxadiazole ring leading to ring cleavage. | Morpholine-3-carbonitrile and ethyl carbonate. |

| Thermal Decomposition | Fragmentation of the 1,2,4-oxadiazole ring at high temperatures. | Morpholine-3-carbonitrile and ethyl isocyanate. |

| Oxidative Degradation | Oxidation of the morpholine ring. | Various oxidized morpholine derivatives, potentially including ring-opened products. |

| Enzymatic Degradation | Metabolic transformation of the morpholine ring. | N-dealkylated, O-dealkylated, and oxidized metabolites. |

Computational Chemistry and Theoretical Investigations of 3 5 Ethyl 1,2,4 Oxadiazol 3 Yl Morpholine

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. For 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine, the HOMO is likely to be localized on the electron-rich morpholine (B109124) and oxadiazole rings, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the oxadiazole ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Conformational Analysis and Elucidation of Energy Landscapes

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to map out the potential energy surface that governs their interconversion. uobaghdad.edu.iq By systematically rotating the bonds linking the morpholine ring to the oxadiazole ring and the ethyl group to the oxadiazole, a landscape of energy minima (stable conformers) and transition states can be generated.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.govresearchgate.net The MEP map is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For this compound, the MEP surface would be expected to show a region of significant negative potential around the nitrogen and oxygen atoms of the oxadiazole and morpholine rings, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the ethyl and morpholine groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction. Understanding the MEP is crucial for predicting how the molecule might interact with biological macromolecules, such as proteins or nucleic acids. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netresearchgate.netacs.org Various computational models can be used to estimate these properties for this compound.

These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net For this compound, these parameters can be calculated to provide a preliminary indication of its potential for oral bioavailability. Further computational analysis can predict its absorption through the gastrointestinal tract, its ability to cross the blood-brain barrier, and its likely metabolic pathways.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 197.23 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 1.2 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Polar Surface Area | 58.4 Ų | Good potential for cell permeability |

| Blood-Brain Barrier Permeability | Likely to be permeable | May have central nervous system activity |

| CYP2D6 Inhibition | Unlikely | Low potential for drug-drug interactions |

Molecular Docking and Dynamics Simulations for Elucidating Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govmdpi.comcasjournal.orgsemanticscholar.orgnih.gov This method can be used to screen for potential biological targets of this compound and to understand the molecular basis of its potential activity. The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine our understanding of the potential mechanism of action. For this compound, these simulations could identify key amino acid residues involved in its binding to a hypothetical target, providing a foundation for the rational design of more potent analogs.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Gln767, Met769, Thr766 |

| Interaction Types | Hydrogen bonds, Hydrophobic interactions |

Structure Activity Relationship Sar Studies of Oxadiazole Morpholine Hybrids

Systematic Investigation of Substituent Effects on the 1,2,4-Oxadiazole (B8745197) Ring and their Biological Impact

The substitution pattern on the 1,2,4-oxadiazole ring, specifically at the C5 position, is a critical determinant of the biological activity of these hybrid molecules. While direct SAR studies on 3-morpholino-5-alkyl-1,2,4-oxadiazoles are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on related 3,5-disubstituted 1,2,4-oxadiazole derivatives.

Research has consistently shown that the nature of the substituent at the C5 position significantly modulates the potency and selectivity of these compounds. For instance, in various series of 1,2,4-oxadiazole derivatives, the C5 position is often occupied by aryl or heteroaryl rings. The electronic properties of substituents on these rings play a crucial role; electron-withdrawing groups, such as halogens or nitro groups, on a C5-phenyl ring have been shown to enhance anticancer or antimicrobial activities in certain contexts. nih.gov Conversely, electron-donating groups can also lead to potent activity, indicating that the optimal substitution is target-dependent. nih.gov

In the case of the lead compound, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine, the C5 position is occupied by a small alkyl group. The influence of varying the alkyl chain length or introducing branching could have a profound impact on activity. It is hypothesized that such modifications would primarily affect the compound's lipophilicity and steric interactions within a biological target's binding pocket.

To illustrate the potential impact of C5 substitution, the following table presents hypothetical data based on common findings in the SAR of 1,2,4-oxadiazoles, demonstrating how changes at the C5 position could influence biological activity, for example, against a cancer cell line.

Table 1: Hypothetical Biological Activity of 3-Morpholino-1,2,4-oxadiazole Analogs with Varying C5-Substituents Note: This data is illustrative and based on general principles of medicinal chemistry.

| Compound | C5-Substituent (R) | Hypothetical IC₅₀ (µM) vs. Cancer Cell Line | Rationale for Predicted Activity |

|---|---|---|---|

| 1 | -CH₃ (Methyl) | 15.2 | Small alkyl group, moderate lipophilicity and activity. |

| 2 | -CH₂CH₃ (Ethyl) | 10.5 | Increased lipophilicity may improve cell permeability and binding. |

| 3 | -CH(CH₃)₂ (Isopropyl) | 8.1 | Branched alkyl group may provide optimal steric fit in the binding pocket. |

| 4 | -C(CH₃)₃ (tert-Butyl) | 25.8 | Excessive steric bulk may hinder binding. |

| 5 | -C₆H₅ (Phenyl) | 5.4 | Potential for π-π stacking interactions within the target protein. |

| 6 | -C₆H₄-Cl (4-Chlorophenyl) | 2.3 | Electron-withdrawing group can enhance binding affinity and potency. nih.gov |

Elucidating the Role of the Morpholine (B109124) Moiety in Modulating Biological Activity and Selectivity

The morpholine ring is a privileged scaffold in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule. frontiersin.org Its presence in the this compound scaffold is anticipated to confer several advantageous attributes.

Firstly, the morpholine moiety generally increases the hydrophilicity of a compound, which can lead to improved aqueous solubility. This is a critical factor for oral bioavailability. Secondly, the saturated heterocyclic ring is typically more resistant to metabolic degradation compared to aromatic systems, potentially increasing the compound's half-life in vivo. The nitrogen atom in the morpholine ring is weakly basic, which can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, and target engagement.

From a pharmacodynamic perspective, the morpholine ring can participate in hydrogen bonding interactions with biological targets through its oxygen atom, which can act as a hydrogen bond acceptor. The entire ring can also engage in van der Waals and hydrophobic interactions.

To understand the specific contribution of the morpholine ring, it is common in medicinal chemistry to synthesize analogs where it is replaced by other cyclic amines, such as piperidine (B6355638) or pyrrolidine, or by acyclic amino groups. These modifications alter the geometry, basicity, and hydrogen bonding potential of the molecule, thereby providing insights into the structural requirements for optimal biological activity. For example, a study on a series of anticancer agents demonstrated that the choice between a morpholine and a piperidine ring could significantly impact potency and selectivity.

Table 2: Comparative Analysis of Cyclic Amine Moieties at the C3-Position Note: This data is illustrative and based on general principles of medicinal chemistry.

| Compound | Cyclic Amine at C3 | Hypothetical IC₅₀ (µM) | Key Physicochemical Properties |

|---|---|---|---|

| 2a | Morpholine | 10.5 | Good solubility, H-bond acceptor (Oxygen). |

| 2b | Piperidine | 18.2 | More basic and lipophilic than morpholine. |

| 2c | Pyrrolidine | 22.5 | Different ring size and conformation. |

| 2d | N,N-Dimethylamine | 35.0 | Acyclic, more flexible, lacks cyclic constraint. |

Analysis of the Linker Region Between the Heterocycles and its Pharmacological Implications

In the parent compound, this compound, the morpholine ring is directly attached to the C3 position of the 1,2,4-oxadiazole ring. This direct linkage provides a rigid connection between the two heterocyclic systems. The introduction of a linker between these two moieties could significantly alter the molecule's conformational flexibility, which in turn could influence its interaction with a biological target.

Linker design is a critical aspect of SAR studies. The length, rigidity, and chemical nature of a linker can be systematically varied to probe the optimal spatial orientation of the two pharmacophores. For instance, introducing a flexible alkyl chain, such as a methylene (B1212753) (-CH₂-) or ethylene (B1197577) (-CH₂CH₂-) group, would allow the morpholine and oxadiazole rings to adopt a wider range of conformations. Conversely, a more rigid linker, such as an amide or an alkene, would restrict the molecule's flexibility.

The choice of linker can also introduce new points of interaction. For example, an amide linker could provide additional hydrogen bond donor and acceptor sites. The pharmacological implications of modifying the linker region are profound, as it can affect binding affinity, selectivity, and even the mechanism of action.

Stereochemical Considerations and Enantiomeric Differences in Biological Activity

The core structure of this compound is achiral. However, the introduction of substituents on the morpholine ring or on the ethyl group at the C5 position of the oxadiazole could create one or more chiral centers. In such cases, the stereochemistry of the molecule would become a critical factor in its biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the different enantiomers. One enantiomer may bind to a target with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects.

Should chiral analogs of this compound be synthesized, it would be imperative to separate the enantiomers and evaluate their biological activities independently. This would provide a deeper understanding of the three-dimensional structural requirements for target interaction and could lead to the development of more potent and safer therapeutic agents. While specific studies on the stereochemistry of this particular scaffold are not available, the general importance of chirality in drug design underscores the necessity of such investigations in the development of any new chiral drug candidate.

Biological Activity and Molecular Mechanisms in Vitro and in Silico

Identification of Putative Molecular Targets through Ligand-Based and Structure-Based Approaches

In silico computational methods are pivotal in modern drug discovery for identifying potential molecular targets for novel compounds. These approaches predict interactions between a small molecule and a biological target, such as a protein or enzyme, before extensive laboratory testing is conducted.

Ligand-Based Approaches: This method utilizes the principle that structurally similar molecules often have similar biological activities. By comparing the 3D shape and electronic properties of a compound to a library of molecules with known targets, researchers can generate hypotheses about its potential mechanism of action. For scaffolds like 1,2,4-oxadiazole (B8745197) and morpholine (B109124), which are present in numerous known inhibitors, ligand-based virtual screening can rapidly identify potential targets. researchgate.net

Structure-Based Approaches: When the three-dimensional structure of a potential target protein is known, structure-based virtual screening, or molecular docking, can be employed. This technique computationally places the compound of interest into the binding site of a protein to calculate its binding affinity and predict its binding pose. mdpi.comnih.gov This approach has been used to identify potential targets for various 1,2,4-oxadiazole and morpholine derivatives, suggesting possible interactions with enzymes crucial for cell signaling and survival. nih.govingentaconnect.com

| Scaffold | In Silico Method | Predicted Molecular Target(s) | Reference(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole | Structure-Based Virtual Screening | Human 20S Proteasome | ingentaconnect.com |

| 1,2,4-Oxadiazole | Molecular Docking | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | nih.gov |

| 1,2,4-Oxadiazole | Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | nih.govtandfonline.com |

| 1,2,4-Oxadiazole | Molecular Docking | Polyketide synthase (Pks13) in M. tuberculosis | nih.gov |

| Morpholine | Molecular Docking | Bcl-2 Proteins | nih.gov |

| Morpholine | Molecular Docking | mTOR (mammalian Target of Rapamycin) | mdpi.com |

In Vitro Enzyme Inhibition or Receptor Binding Affinity Studies

Following computational predictions, in vitro assays are essential to confirm and quantify the biological activity of a compound. Enzyme inhibition and receptor binding studies measure the concentration of a substance required to inhibit a specific enzyme or bind to a receptor, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value.

Derivatives containing the 1,2,4-oxadiazole and morpholine scaffolds have demonstrated inhibitory activity against a wide range of enzymes implicated in various diseases. nih.govnih.govresearchgate.net For instance, certain 1,2,4-oxadiazole derivatives have shown potent inhibition of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov Similarly, compounds containing the related 1,3,4-oxadiazole (B1194373) isomer have been identified as effective inhibitors of α-glucosidase and α-amylase, enzymes targeted in the management of diabetes. nih.govresearchgate.net

| Compound Class/Scaffold | Target Enzyme/Receptor | Measured Activity (IC50) | Reference(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE) | 0.00098 to 0.07920 µM | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Monoamine Oxidase B (MAO-B) | 117.43 to >300 µM | nih.gov |

| 1,3,4-Oxadiazole Derivatives | α-Glucosidase | 1.10 to 21.30 µM | tandfonline.com |

| 1,3,4-Oxadiazole Derivative | α-Glucosidase | 12.27 µg/mL | nih.gov |

| Synthetic Oxadiazole Derivative | α-Glucosidase | 48.12 µg | ijfans.org |

| 1,2,3-Oxadiazole Derivative | Dipeptidyl peptidase-IV (DPP-IV) | 13.14 µM | chemmethod.com |

Mechanistic Investigations on Cellular Pathways and Signaling Cascades (In Vitro)

To understand how a compound exerts its effects at a cellular level, researchers investigate its impact on signaling pathways. These studies often involve treating cultured cells with the compound and measuring changes in protein expression, phosphorylation, or nuclear translocation of key signaling molecules.

Studies on derivatives of the parent scaffolds of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine have revealed effects on critical cellular pathways. For example, certain 1,2,4-oxadiazole derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. nih.gov These compounds were found to block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli. nih.gov Other research has indicated that some morpholine-containing compounds can block the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. researchgate.nete3s-conferences.org Furthermore, some 1,2,4-oxadiazole derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. researchgate.nettandfonline.com

| Scaffold | Cellular Pathway/Mechanism | In Vitro Observation | Cell Line | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Oxadiazole | NF-κB Signaling | Inhibition of LPS-induced p65 phosphorylation and nuclear translocation | RAW 264.7 | nih.gov |

| 1,2,4-Oxadiazole | Apoptosis Induction | Induction of caspase-3/7 activation | HT-1080, A-549 | tandfonline.com |

| 1,2,4-Oxadiazole | Cell Cycle Arrest | G2/M arrest | NSCLC cell lines | tandfonline.com |

| Morpholine | Apoptosis Induction | Induction of apoptosis | HCT-116 | researchgate.net |

| Morpholine | PI3K/Akt/mTOR Signaling | Inhibition of the pathway | U87MG | e3s-conferences.org |

| Morpholine | Apoptosis Induction | Dose-dependent induction of apoptosis | A549 | mdpi.com |

In Vitro Evaluation of Specific Pharmacological Activities Based on Parent Scaffold Literature

The 1,2,4-oxadiazole and morpholine scaffolds are featured in a vast number of compounds evaluated for a wide spectrum of pharmacological activities. researchgate.netnih.gov In vitro assays using cell lines or isolated pathogens are fundamental for determining the potential therapeutic applications of new chemical entities.

| Pharmacological Activity | Scaffold | In Vitro Model | Key Findings (MIC, IC50, etc.) | Reference(s) |

|---|---|---|---|---|

| Anticancer | 1,2,4-Oxadiazole | Prostate (PC3), Lung (A549), Breast (MCF-7) cancer cells | IC50: 0.01 to 1.77 µM | tandfonline.com |

| 1,2,4-Oxadiazole | Fibrosarcoma (HT-1080) cancer cells | IC50: 17.08 µM | tandfonline.com | |

| Morpholine | Lung (A549), Breast (MCF-7), Neuroblastoma (SHSY-5Y) cancer cells | IC50: 3.15 to 10.38 µM | nih.gov | |

| Morpholine | Lung (A549) cancer cells | IC50: 0.033 µM | mdpi.com | |

| Morpholine | Breast (H460, HT-29, MDA-MB-231) cancer cells | Strong cytotoxic activities reported | researchgate.net | |

| Anti-inflammatory | 1,2,4-Oxadiazole | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | nih.gov |

| 1,3,4-Oxadiazole | Heat-induced albumin denaturation assay | 74.16% inhibition at 200 µg/mL | mdpi.com | |

| Antimicrobial | 1,2,4-Oxadiazole | Mycobacterium tuberculosis H37Rv | MIC: 8 µg/mL | nih.gov |

| 1,2,4-Oxadiazole | Staphylococcus aureus | MIC: 4 µg/mL | nih.gov | |

| 1,3,4-Oxadiazole | Staphylococcus aureus | MIC: 1.56 µg/mL | mdpi.com | |

| 1,3,4-Oxadiazole | Bacillus subtilis | MIC: 0.78 µg/mL | mdpi.com | |

| Antifungal | 1,2,4-Oxadiazole | Rhizoctonia solani, Colletotrichum capsica | EC50: 12.68 µg/mL, 8.81 µg/mL | mdpi.com |

| Neuroprotective | 1,2,4-Oxadiazole | SNP-induced apoptosis in PC12 cells | Significant protective effect at 5-10 µM | tandfonline.com |

| 1,2,4-Oxadiazole | H2O2 and Aβ-induced cytotoxicity in SH-SY5Y cells | Potent protective effect observed | dovepress.com | |

| Morpholine | Inflammation-sensitized hyperoxia in oligodendroglial cells | No significant attenuation of damage observed in this model | nih.gov | |

| Antidiabetic | 1,3,4-Oxadiazole | α-glucosidase inhibition assay | IC50: 1.10 to 8.60 µM | tandfonline.com |

| 1,2,4-Oxadiazole | PPAR-α and PPAR-γ transcriptional assay | EC50: 0.07 µM (PPAR-α), 0.06 µM (PPAR-γ) | ||

| Antiparasitic | 1,2,4-Oxadiazole | Leishmania infantum | High selectivity and induction of cell death | mdpi.comnih.gov |

| Morpholine | Trypanosoma, Leishmania donovani, Plasmodium falciparum | Activity reported in vitro | researchgate.net |

Derivatization and Lead Optimization Strategies for 3 5 Ethyl 1,2,4 Oxadiazol 3 Yl Morpholine Analogues

Rational Design of Novel Analogues Based on Comprehensive SAR Insights

The rational design of novel analogues of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine is guided by a thorough understanding of its structure-activity relationships (SAR). The core scaffold presents three primary regions for modification: the ethyl group at the 5-position of the oxadiazole ring, the morpholine (B109124) ring, and the 1,2,4-oxadiazole (B8745197) core itself.

Modifications of the 5-Alkyl Group: The ethyl group provides a key lipophilic interaction. Systematic variations of this group can probe the size and nature of the corresponding binding pocket. Initial modifications would include altering the chain length (e.g., methyl, propyl, butyl) and introducing branching (e.g., isopropyl, tert-butyl) to explore steric tolerance. Furthermore, the introduction of cyclic moieties such as cyclopropyl (B3062369) or cyclohexyl could impose conformational constraints and potentially enhance binding affinity.

Bioisosteric Replacement of the 1,2,4-Oxadiazole Core: The 1,2,4-oxadiazole ring serves as a central scaffold and is a key determinant of the compound's spatial arrangement and electronic properties. nih.gov Bioisosteric replacement with other five-membered heterocycles like 1,3,4-oxadiazole (B1194373), isoxazole, or triazole can be undertaken to modulate the compound's metabolic stability and target interactions. nih.gov

A hypothetical SAR summary for modifications to the core scaffold is presented in the interactive table below.

| Modification Site | Substitution | Hypothetical In Vitro Potency (IC50, nM) | Rationale for Modification |

|---|---|---|---|

| 5-Position of Oxadiazole | Ethyl (Parent) | 50 | Baseline |

| Methyl | 75 | Investigate necessity of larger alkyl group | |

| Isopropyl | 30 | Explore steric bulk tolerance | |

| Cyclopropyl | 25 | Introduce conformational rigidity | |

| Morpholine Ring | Unsubstituted (Parent) | 50 | Baseline |

| 2,6-dimethylmorpholine (B58159) | 15 | Enhance selectivity through steric hindrance researchgate.net | |

| Thiomorpholine | 100 | Evaluate importance of oxygen heteroatom | |

| Heterocyclic Core | 1,2,4-Oxadiazole (Parent) | 50 | Baseline |

| 1,3,4-Oxadiazole | 65 | Bioisosteric replacement to modulate electronics and stability mdpi.com |

Development of Efficient Synthetic Routes for the Construction of Analogue Libraries

The efficient synthesis of a diverse library of analogues is crucial for a successful lead optimization campaign. The general synthetic approach to 3-(5-substituted-1,2,4-oxadiazol-3-yl)morpholine derivatives allows for late-stage diversification.

A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.gov For the synthesis of the parent compound, morpholine-3-carboxamidoxime can be reacted with propionyl chloride or propionic anhydride.

To generate a library of analogues with variations at the 5-position of the oxadiazole, a panel of different carboxylic acid derivatives can be employed. For instance, reacting morpholine-3-carboxamidoxime with acetyl chloride, isobutyryl chloride, or cyclopropanecarbonyl chloride would yield the corresponding 5-methyl, 5-isopropyl, and 5-cyclopropyl analogues.

For modifications of the morpholine ring, the synthesis would start with the appropriately substituted amino alcohol, which can be converted to the corresponding substituted morpholine precursor. e3s-conferences.org For example, the synthesis of analogues with a 2,6-dimethylmorpholine moiety would begin with the corresponding substituted amino alcohol.

The general synthetic scheme is outlined below:

Scheme 1: General Synthesis of 3-(5-Alkyl-1,2,4-oxadiazol-3-yl)morpholine Analogues

Formation of Morpholine-3-carboxamidoxime:

Start with a suitable morpholine precursor, such as a protected 3-cyanomorpholine.

Reaction with hydroxylamine (B1172632) to form the amidoxime.

Cyclization to form the 1,2,4-Oxadiazole Ring:

Reaction of the morpholine-3-carboxamidoxime with a variety of acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base.

This step allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring.

This synthetic strategy is amenable to parallel synthesis, enabling the rapid generation of a large number of analogues for biological screening.

Strategies for Enhancing Target Selectivity and Potency of Analogues (In Vitro)

The primary goals of lead optimization are to enhance the potency of the compound against its intended target and to improve its selectivity over other related targets.

Enhancing Potency: The potency of the analogues can be increased by optimizing the interactions with the target's binding site. Based on the SAR data, substitutions that introduce favorable steric or electronic interactions can be prioritized. For example, if the SAR data suggests that a larger, more lipophilic group at the 5-position of the oxadiazole is beneficial, further exploration of branched and cyclic alkyl groups would be warranted.

Improving Selectivity: Selectivity is often achieved by exploiting differences in the binding sites of the target and off-target proteins. Introducing steric bulk at specific positions can prevent the compound from binding to the more sterically hindered active site of an off-target protein while still allowing it to bind to the intended target. researchgate.net For instance, the introduction of methyl groups at the 2- and 6-positions of the morpholine ring could enhance selectivity by creating a more sterically demanding profile.

The following table presents hypothetical data for a series of analogues designed to improve potency and selectivity.

| Compound | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (Target B/Target A) |

|---|---|---|---|---|

| Parent | 5-ethyl-1,2,4-oxadiazol-3-yl)morpholine | 50 | 100 | 2 |

| Analogue 1 | 5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine | 30 | 90 | 3 |

| Analogue 2 | 5-ethyl-1,2,4-oxadiazol-3-yl)-2,6-dimethylmorpholine | 40 | 400 | 10 |

| Analogue 3 | 5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine | 25 | 150 | 6 |

| Analogue 4 | 5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,6-dimethylmorpholine | 10 | 500 | 50 |

The data in the table illustrates how a combination of potency-enhancing modifications (e.g., the 5-cyclopropyl group) and selectivity-enhancing modifications (e.g., the 2,6-dimethylmorpholine moiety) can lead to the identification of a lead candidate with a significantly improved pharmacological profile.

Q & A

Q. What are the common synthetic routes for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine, and what factors influence reaction yields?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives or nitriles. For morpholine-linked oxadiazoles, a key step is the formation of the oxadiazole ring, often achieved via condensation of a nitrile with hydroxylamine, followed by cyclization . Reaction yields depend on solvent choice (e.g., ethanol or methanol for solubility), temperature control (80–100°C for cyclization), and catalysts (e.g., acidic or basic conditions). Structural analogs like 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (Alfa product H50833) suggest similar protocols, with purity optimization requiring column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- NMR Spectroscopy : NMR will show signals for the morpholine ring (δ 3.5–4.0 ppm for N-CH groups) and the ethyl group (δ 1.2–1.4 ppm for CH). NMR will confirm the oxadiazole ring (C=O/N-O signals at ~165–175 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should display a molecular ion peak matching the exact mass (calculated via PubChem or analogous compounds) .

- X-ray Crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving bond lengths and angles in heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

- Validate computational models (e.g., DFT calculations) with experimental data by testing multiple solvent environments .

- Use dynamic NMR to probe rotational barriers in the morpholine ring or variable-temperature studies to assess tautomerism .

- Cross-reference with crystallographic data (if available) to confirm ground-state geometry .

Q. What methodological approaches are recommended for assessing polymorphic forms of this compound, and how do polymorphs impact pharmacological studies?

Polymorph screening involves:

- XRPD : Identify distinct crystal patterns.

- DSC/TGA : Measure thermal stability and phase transitions .

- Solubility Studies : Compare dissolution rates in solvents like ethanol or DMSO, as seen in morpholine derivative analyses . Polymorphs can alter bioavailability and metabolic stability, necessitating rigorous pre-clinical evaluation. For example, Cytokinetics, Inc. patented polymorphs of a related oxadiazole-indene compound, highlighting the pharmacological relevance of crystal forms .

Q. What strategies optimize synthetic routes for this compound when facing low yields or side reactions?

- Reaction Monitoring : Use LC-MS or TLC to detect intermediates (e.g., amidoximes) and adjust reaction times .

- Catalyst Screening : Test Brønsted acids (e.g., triflic acid) to enhance cyclization efficiency, as demonstrated in superelectrophilic oxadiazole syntheses .

- Byproduct Analysis : Characterize impurities via HPLC and modify protecting groups (e.g., tert-butyl for ethyl) to reduce steric hindrance .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

- Co-Solvent Systems : Use ethanol or DMSO (≤5% v/v) based on solubility data for structurally similar compounds .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity, as seen in triazole-morpholine derivatives .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric micelles to enhance dispersion .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound for pharmacological studies?

- HPLC-PDA : Use a C18 column with UV detection (λ = 220–280 nm) and compare retention times against a reference standard.

- Elemental Analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values.

- Counterion Quantification : For salts (e.g., hydrochloride), perform ion chromatography to verify stoichiometry .

Q. What computational tools are suitable for predicting the bioactivity of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., DPP-4 or kinase enzymes) .

- QSAR Models : Train algorithms on oxadiazole libraries to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- ADMET Prediction : Software like SwissADME can estimate permeability, metabolic stability, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.